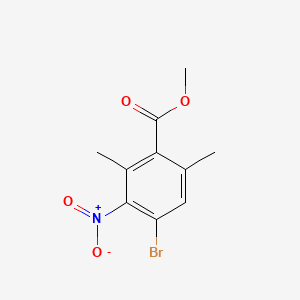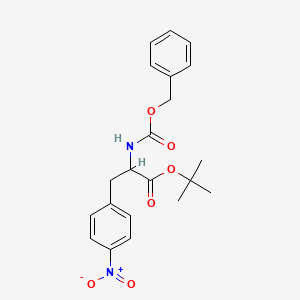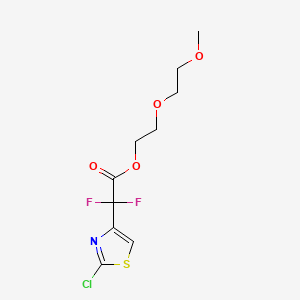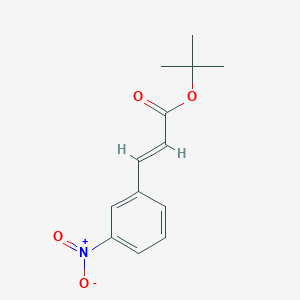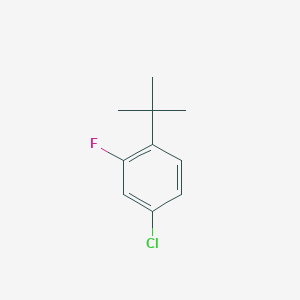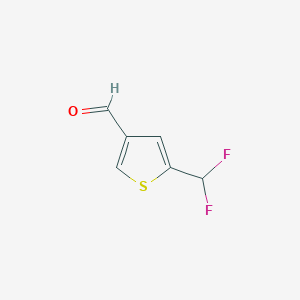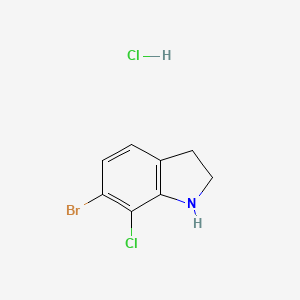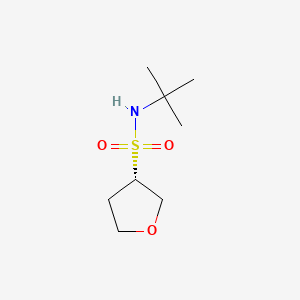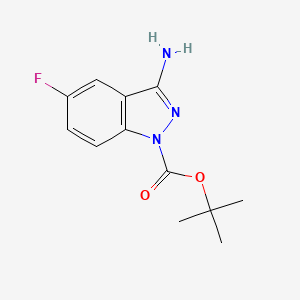
(5R)-5-methyl-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-methyl-1,3-thiazolidine is an organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. The this compound is characterized by the presence of a methyl group attached to the fifth carbon in the ring, and it exhibits chirality due to the presence of the asymmetric carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-methyl-1,3-thiazolidine can be achieved through several methods. One common approach involves the cyclization of cysteine derivatives with aldehydes or ketones. The reaction typically occurs under mild acidic conditions, which facilitate the formation of the thiazolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-methyl-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The methyl group or other substituents on the ring can be replaced by different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-1-oxide or this compound-1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
(5R)-5-methyl-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (5R)-5-methyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-5-methyl-1,3-thiazolidine: The enantiomer of (5R)-5-methyl-1,3-thiazolidine, differing in the spatial arrangement of the methyl group.
Thiazolidine-2,4-dione: A related compound with a different substitution pattern on the thiazolidine ring.
2-methyl-1,3-thiazolidine: A similar compound with the methyl group attached to the second carbon instead of the fifth.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the methyl group at the fifth carbon. This configuration can influence its reactivity and interactions with biological targets, making it distinct from other thiazolidine derivatives.
Eigenschaften
Molekularformel |
C4H9NS |
|---|---|
Molekulargewicht |
103.19 g/mol |
IUPAC-Name |
(5R)-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C4H9NS/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
WPSFOSFHXXIFDR-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@@H]1CNCS1 |
Kanonische SMILES |
CC1CNCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
